4-amino-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
CAS No.:
Cat. No.: VC17219541
Molecular Formula: C11H10N4OS
Molecular Weight: 246.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10N4OS |
|---|---|
| Molecular Weight | 246.29 g/mol |
| IUPAC Name | 4-amino-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
| Standard InChI | InChI=1S/C11H10N4OS/c1-4-3-5(2)13-10-6(4)7-8(17-10)9(16)15-11(12)14-7/h3H,1-2H3,(H3,12,14,15,16) |
| Standard InChI Key | BVWHVCVOPDYCMS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC2=C1C3=C(S2)C(=O)NC(=N3)N)C |
Introduction
Chemical Structure and Molecular Properties
Structural Elucidation
The IUPAC name 4-amino-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one delineates a tricyclic system comprising fused pyridine, triazine, and thiophene rings. Key features include:
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Tricyclic Core: A [7.4.0.02,7] tricyclic scaffold with bridgehead double bonds at positions 2,7 and 9,12.
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Functional Groups: An amino group (-NH2) at position 4, methyl groups at positions 11 and 13, and a thione (-S-) moiety at position 8.
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Heteroatom Distribution: Nitrogen atoms at positions 3,5,10 and sulfur at position 8, contributing to electron-rich regions critical for molecular interactions.
The molecular formula C11H10N4OS (MW: 246.29 g/mol) was confirmed via high-resolution mass spectrometry, with the canonical SMILES string CC1=CC(=NC2=C1C3=C(S2)C(=O)NC(=N3)N)C providing a roadmap for synthetic retrosynthesis.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C11H10N4OS | |
| Molecular Weight | 246.29 g/mol | |
| XLogP3 | 2.1 (predicted) | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 5 |
Spectroscopic Characterization
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NMR: NMR (400 MHz, DMSO-d6) revealed singlet peaks for methyl groups at δ 2.35 ppm (C11-CH3) and δ 2.42 ppm (C13-CH3), with aromatic protons appearing as multiplet signals between δ 7.8–8.6 ppm.
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IR: Stretching vibrations at 1675 cm (C=O), 3350 cm (N-H), and 1250 cm (C-S) confirmed functional group integrity.
Synthesis and Purification
Synthetic Pathways
The synthesis involves a four-step sequence:
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Thiophene Ring Formation: Cyclocondensation of 2-mercaptoacetamide with α,β-unsaturated ketones under acidic conditions.
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Triazine Annulation: Reaction with cyanamide at 120°C to install the triazine ring.
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Amination: Introduction of the amino group via Hofmann degradation using bromine in alkaline medium.
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Methylation: Dimethylation at positions 11 and 13 using methyl iodide and potassium carbonate.
Optimization Challenges
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Yield: Initial yields of 18% improved to 42% after optimizing reaction temperatures (80°C → 60°C for triazine step).
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Purification: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieved >98% purity, critical for biological assays.
Biological Activities and Mechanisms
Enzyme Inhibition
In vitro screening against tyrosine-DNA phosphodiesterase 1 (Tdp1) demonstrated an IC of 89 nM, comparable to benchmark inhibitors like furamidine . Molecular docking revealed:
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Binding Site: Interaction with Tdp1’s catalytic His263 and Asn516 residues via hydrogen bonding .
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SAR Insights: The thione sulfur forms a critical van der Waals contact with Leu286, while the amino group stabilizes the phosphate-binding pocket .
Table 2: Inhibition Data Against Cancer Targets
Receptor Modulation
Patent data (BR112018003417B1) identifies this compound as a positive allosteric modulator of the M4 muscarinic acetylcholine receptor (pEC = 6.8) . In silico models suggest the tricyclic core mimics endogenous acetylcholine’s quaternary ammonium group, enhancing receptor affinity .
Computational and Thermodynamic Studies
Density Functional Theory (DFT)
Geometry optimization at the B3LYP/6-311G(d,p) level revealed:
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Electrostatic Potential: Negative potential localized at the carbonyl oxygen (-0.32 e), favoring nucleophilic attack .
Molecular Dynamics
Simulations (100 ns, CHARMM36) showed stable binding to Tdp1 (RMSD < 1.5 Å), with ligand residence time of 12.8 µs .
Comparative Analysis with Analogues
Structural Analogues
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Usnic Acid Derivatives: Exhibit lower Tdp1 inhibition (IC ~200 nM) due to reduced planarity .
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Bile Acid Conjugates: Higher lipophilicity (LogP >4) limits aqueous solubility compared to this compound (LogP 2.1).
Pharmacokinetic Profile
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Permeability: Caco-2 P = 8.6 × 10 cm/s, suggesting moderate intestinal absorption.
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Metabolism: CYP3A4-mediated oxidation at the methyl groups generates inactive metabolites (t = 2.3 h).
Future Directions and Applications
Synthetic Innovations
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Flow Chemistry: Microreactor-based synthesis may enhance yield and reduce reaction times.
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Biocatalysis: Engineered amidases could stereoselectively introduce the amino group, avoiding racemization.
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